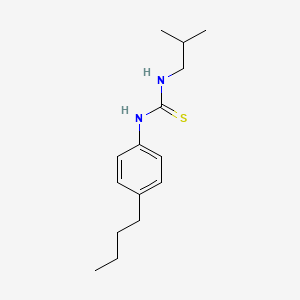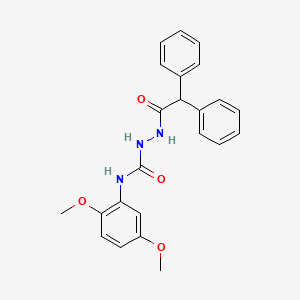![molecular formula C30H25N5S2 B4627833 4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)
4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline
説明
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors like thiourea, aromatic aldehydes, and active methylene compounds. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline derivatives involves treating thiourea with 5-chloroacetyl-8-hydroxyquinoline, followed by reactions with aromatic aldehydes to furnish various heterocyclic scaffolds (Shawkat A. Abdel-Mohsen, 2003).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, 1H-NMR, and mass spectrometry. X-ray crystallography is also employed for definitive structure elucidation, as seen in studies where the molecular architecture of thiosemicarbazide derivatives was confirmed (A. Saeed et al., 2014).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, including nucleophilic ring opening, cyclization, and rearrangements. These reactions are key to diversifying the structural and functional attributes of the compounds, enabling the synthesis of novel heterocyclic scaffolds with varied chemical properties (Vijayalaxmi Amareshwar et al., 2011).
科学的研究の応用
Antimicrobial Activity :
- Heterocyclic compounds derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline have been studied for their antimicrobial activities. These compounds include thiazolo-s-triazines and aminoazolo derivatives, showing potential in antimicrobial application (Abdel-Mohsen, 2003).
- New quinazolines have been synthesized and tested for their antibacterial and antifungal activities, indicating the potential of such heterocyclic compounds in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Antituberculosis and Cytotoxicity Studies :
- Research on 3-heteroarylthioquinoline derivatives has shown significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in antituberculosis therapies. Some compounds demonstrated potent activity without toxic effects on mouse fibroblast cell lines (Chitra et al., 2011).
Anticonvulsant Agents :
- A series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones were synthesized and screened for their anticonvulsant activity. The research revealed some compounds as potential anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).
Cytotoxic Activities :
- Compounds with a quinazolinone base have been evaluated for their cytotoxic activity against human cancer cell lines, indicating their potential in cancer treatment (Nguyen et al., 2019).
Antimicrobial Activities of Triazole Derivatives :
- Novel triazole derivatives have been synthesized and tested for their antimicrobial activities, providing insights into their potential use in combating bacterial and fungal infections (Bayrak et al., 2009).
特性
IUPAC Name |
4-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5S2/c1-3-35-28(25-17-27(21-9-5-4-6-10-21)32-26-12-8-7-11-24(25)26)33-34-30(35)37-19-23-18-36-29(31-23)22-15-13-20(2)14-16-22/h4-18H,3,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSQSZMRFLNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)
![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)
![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)
![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)
![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)

![2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)